(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride
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Overview
Description
(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2,5-dichlorobenzyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dichloro-benzyl)-piperazine hydrochloride: Similar in structure but with a piperazine ring instead of a piperidine ring.
2,5-Dichlorobenzyl alcohol: Lacks the piperidine ring and amine group but shares the dichlorobenzyl moiety.
Uniqueness
(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride is unique due to the presence of both the piperidine ring and the dichlorobenzyl group, which confer specific chemical properties and potential biological activities that are distinct from similar compounds.
Properties
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-10-3-4-12(14)9(6-10)7-16-11-2-1-5-15-8-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNDUBPCYAPMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=C(C=CC(=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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